O-{4-[(4-iodophenyl)carbamoyl]phenyl} diethylcarbamothioate
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Overview
Description
4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(4-IODOPHENYL)BENZAMIDE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzamide core with a diethylcarbamothioyl group and an iodophenyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(4-IODOPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The diethylcarbamothioyl group is introduced through a reaction with diethylcarbamothioyl chloride, while the iodophenyl group is added via an iodination reaction. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(4-IODOPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogen exchange reactions using reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(4-IODOPHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(4-IODOPHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The diethylcarbamothioyl group can form covalent bonds with nucleophilic sites on proteins, while the iodophenyl group can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(DIMETHYLCARBAMOTHIOYL)OXY]-N-(4-ETHOXYPHENYL)BENZAMIDE: Similar structure but with a dimethylcarbamothioyl group and an ethoxyphenyl group.
4-[(DIMETHYLCARBAMOTHIOYL)OXY]-N-(4-METHOXYPHENYL)BENZAMIDE: Features a methoxyphenyl group instead of an iodophenyl group.
Uniqueness
4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(4-IODOPHENYL)BENZAMIDE is unique due to the presence of the iodophenyl group, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C18H19IN2O2S |
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Molecular Weight |
454.3 g/mol |
IUPAC Name |
O-[4-[(4-iodophenyl)carbamoyl]phenyl] N,N-diethylcarbamothioate |
InChI |
InChI=1S/C18H19IN2O2S/c1-3-21(4-2)18(24)23-16-11-5-13(6-12-16)17(22)20-15-9-7-14(19)8-10-15/h5-12H,3-4H2,1-2H3,(H,20,22) |
InChI Key |
UALILKAQAHFVDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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